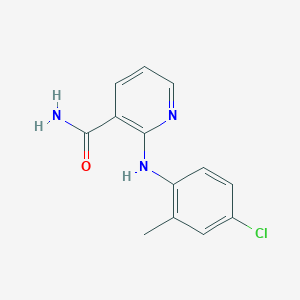

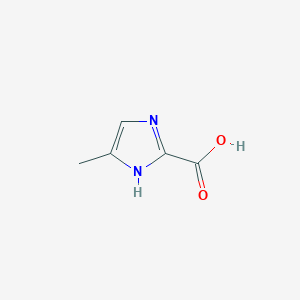

4-Methyl-1H-imidazole-2-carboxylic acid

Overview

Description

4-Methyl-1H-imidazole-2-carboxylic acid is a compound that has gained interest in various scientific fields due to its potential applications in material science, organic synthesis, and as a precursor for pharmaceuticals. Its structure comprises an imidazole ring substituted with a methyl group and a carboxylic acid group, which contribute to its unique properties and reactivity.

Synthesis Analysis

The synthesis of this compound derivatives often involves the hydrolysis of esters or the reaction of imidazole with suitable carboxylating agents. For example, the hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate leads to 1-methyl-4-nitro-1H-imidazol-2-carboxylic acid, demonstrating a pathway to similar compounds (Wu, Liu, & Ng, 2005).

Molecular Structure Analysis

The molecular structure of this compound derivatives can be characterized by X-ray crystallography, revealing planar molecules that can form hydrogen-bonded networks in the crystalline state. This structural feature allows for the formation of stable, three-dimensional structures critical for understanding the compound's properties and potential applications (Wu, Liu, & Ng, 2005).

Scientific Research Applications

Synthesis and Biological Activities

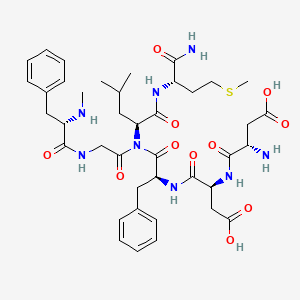

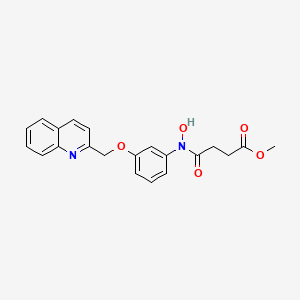

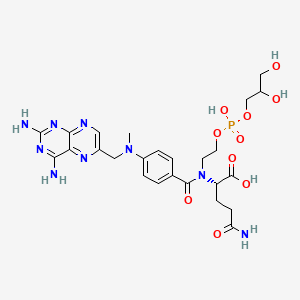

4-Methyl-1H-imidazole-2-carboxylic acid derivatives have been explored for their potential in synthesizing nonpeptide angiotensin II receptor antagonists. These compounds, including imidazole-5-carboxylic acids with different substituents at the 4-position, demonstrate potent biological activities. For instance, some derivatives have shown strong binding affinity to the angiotensin II (AII) receptor and effectively inhibited the AII-induced pressor response. This research underlines the significance of this compound in medicinal chemistry, particularly in the development of antihypertensive drugs (Yanagisawa et al., 1996).

Chemical Properties and Crystal Structures

Synthesis of Derivatives and Potential Biological Activities

Another area of research involves the synthesis and characterization of new derivatives of this compound. For example, a study explored the synthesis of 4-methyl-5-imidazole carbaldehyde derivatives and their potential biological activities. These new compounds could display interesting biological properties and find applications in various scientific and medical fields (Ersin Orhan et al., 2019).

Supramolecular Chemistry

Research on the construction of coordination polymers from imidazole-based multi-carboxylate ligands, including derivatives of this compound, has also been conducted. These studies have implications in the field of supramolecular chemistry, particularly in understanding the coordination abilities of imidazole-based ligands and their role in forming complex structures (Bei-bei Guo et al., 2013).

Application in High-Temperature Proton-Conducting Polymer Electrolytes

The use of this compound derivatives in high-temperature proton-conducting polymer electrolytes has been explored. This research is particularly relevant in the development of fuel cells, where these compounds can enhance the conductivity of polymer electrolytes under various conditions (A. Schechter & R. Savinell, 2002).

Safety and Hazards

The safety data sheet for a similar compound, 1-Methylimidazole, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mechanism of Action

Target of Action

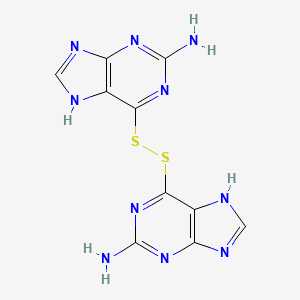

Imidazole derivatives are known to interact with a broad range of biological targets . These include enzymes like xanthine oxidase, which catalyzes the oxidation of hypoxanthine and xanthine to uric acid .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, often leading to inhibition or modulation of the target’s activity . For instance, some imidazole derivatives can inhibit xanthine oxidase, reducing the production of uric acid .

Biochemical Pathways

Given the broad range of targets that imidazole derivatives can interact with, it’s likely that multiple pathways could be affected .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Factors such as ph and temperature can influence the activity and stability of many compounds .

properties

IUPAC Name |

5-methyl-1H-imidazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-2-6-4(7-3)5(8)9/h2H,1H3,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYKNMRPMJXDBJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339640 | |

| Record name | 4-Methyl-1H-imidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70631-93-5 | |

| Record name | 4-Methyl-1H-imidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

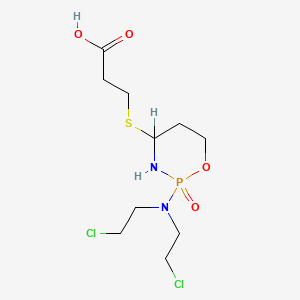

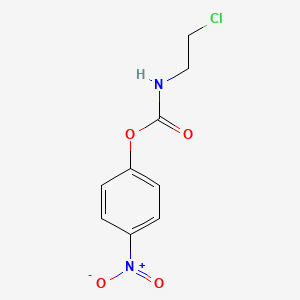

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[anilino(sulfanylidene)methyl]amino]-4,5,6,7-tetrahydro-3H-indene-1-carboxylic acid ethyl ester](/img/structure/B1214422.png)

![N-[5-(4-chlorophenyl)-7-(4-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-furancarboxamide](/img/structure/B1214426.png)

![2-(3-bicyclo[2.2.1]heptanyl)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone](/img/structure/B1214427.png)

![N-[4-(4-oxo-2,3-dihydro-1,3-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B1214428.png)